molecular formula C19H23N3O4 B5501622 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide

Cat. No.: B5501622
M. Wt: 357.4 g/mol
InChI Key: UCHTZUODHOUPLX-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.16885622 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection and Cellular Protection Mechanisms YM-244769, a novel Na+/Ca2+ exchange inhibitor with a structure involving nicotinamide, has been investigated for its protective effects against hypoxia/reoxygenation-induced neuronal cell damage. This compound preferentially inhibits NCX3 and shows promise as a neuroprotective drug due to its ability to mitigate cellular damage in neuronal cells, potentially offering insights into the treatment of neurodegenerative disorders (Iwamoto & Kita, 2006).

Corrosion Inhibition Research on nicotinamide derivatives has also extended to the field of materials science, particularly in corrosion inhibition. A study on the corrosion inhibition effect of various nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated these compounds' effectiveness in protecting against corrosion, highlighting their potential application in extending the lifespan of metals in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).

Antimicrobial and Antineoplastic Activities The synthesis of nicotinamide analogs and their evaluation for binding to serotonin and dopamine receptors, as well as their antineoplastic activities, exemplify the therapeutic potential of these compounds in treating various conditions, including cancer and neurological disorders. Such studies contribute to our understanding of nicotinamide derivatives' multifaceted roles in medical research (Hirokawa, Yoshida, & Kato, 1998; Ross, 1967).

Chemical Synthesis and Structural Studies Nicotinamide derivatives have been a focal point in chemical synthesis, aiming to explore their biological activities further. For instance, the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazoles as antiproliferative and apoptosis-inducing agents show the chemical versatility of nicotinamide frameworks and their potential in developing new therapeutic agents (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body. The nicotinamide group suggests potential involvement in redox reactions .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-(2-methoxyethylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-11-10-20-18-7-6-14(12-22-18)19(23)21-9-8-15-13-25-16-4-2-3-5-17(16)26-15/h2-7,12,15H,8-11,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHTZUODHOUPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=C1)C(=O)NCCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.